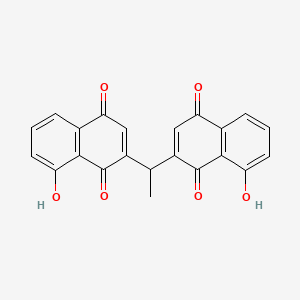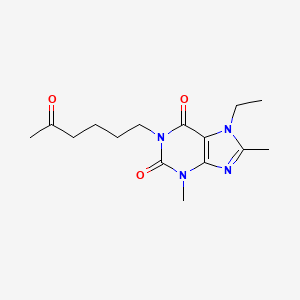![molecular formula C13H26OSSi B12550687 {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane CAS No. 848128-35-8](/img/structure/B12550687.png)
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a tert-butylsulfanyl group and a hexa-1,5-dien-1-yl group attached to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane typically involves the reaction of hexa-1,5-diene with tert-butylsulfanyl chloride in the presence of a base, followed by the introduction of the trimethylsilane group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The trimethylsilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanylated products.
Substitution: Compounds with new functional groups replacing the trimethylsilane moiety.
Applications De Recherche Scientifique
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane involves its interaction with molecular targets through its functional groups. The tert-butylsulfanyl group can participate in redox reactions, while the trimethylsilane moiety can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane is unique due to its combination of a sulfanyl group and a trimethylsilane moiety, which imparts distinct chemical reactivity and potential for diverse applications. This sets it apart from other similar compounds that may lack one or more of these functional groups.
Propriétés
Numéro CAS |
848128-35-8 |
|---|---|
Formule moléculaire |
C13H26OSSi |
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
1-tert-butylsulfanylhexa-1,5-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSSi/c1-8-9-10-11-12(14-16(5,6)7)15-13(2,3)4/h8,11H,1,9-10H2,2-7H3 |
Clé InChI |
JMVJDTUUCPOHIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC(=CCCC=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
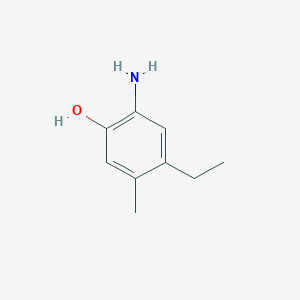
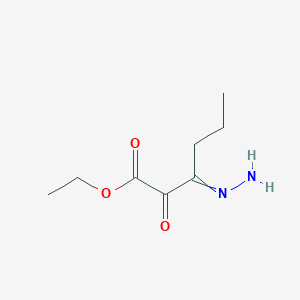

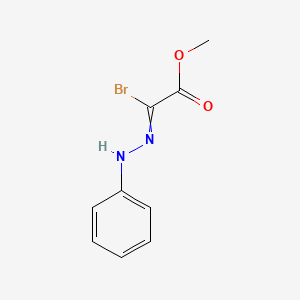
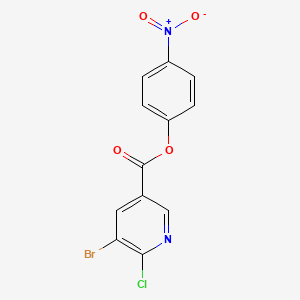
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
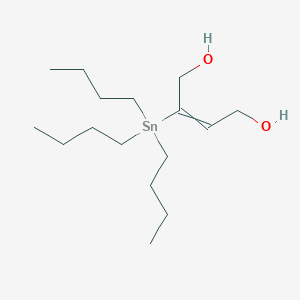
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
